![molecular formula C18H19N3O3S B2585866 2-(3-环丙基-2,2-二氧代-1,3-二氢-2lambda6,1,3-苯并噻二唑-1-基)-N-甲基-N-苯基乙酰胺 CAS No. 2097932-34-6](/img/structure/B2585866.png)
2-(3-环丙基-2,2-二氧代-1,3-二氢-2lambda6,1,3-苯并噻二唑-1-基)-N-甲基-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物学评估
研究工作致力于合成苯并噻唑的新衍生物,并评估其各种生物活性。例如,已经合成了带有不同杂环的衍生物,以探索其抗肿瘤活性。这些化合物在体外对源自肿瘤疾病的一系列人类肿瘤细胞系进行了评估,发现一些衍生物具有相当大的抗癌活性 (Yurttaş, Tay, & Demirayak, 2015).
抗菌和细胞毒活性
几项研究已经合成并测试了苯并噻唑衍生物的抗菌和细胞毒性。一个值得注意的例子是对 1H-苯并咪唑的氮杂环-2-酮衍生物的抗菌和细胞毒活性的评估,突出了此类化合物作为开发新治疗剂的先导结构的潜力 (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
分子对接研究
分子对接研究用于预测分子与其靶蛋白之间的相互作用,有助于设计具有增强生物活性的化合物。例如,合成了新的 (Z)-2 衍生物,并针对人乳腺细胞系评估其细胞毒活性,并通过分子对接计算来了解其作用机制 (Kolluri, Gurrapu, Subhashini, Putta, Singh, Vani, & Manga, 2020).
受体活性调节
结构上与苯并噻唑相关的化合物已被研究其调节受体活性的能力,显示出作为认知增强剂或治疗神经系统疾病的潜力。例如,苯并噻二嗪二氧化物的衍生物已被探索其作为 AMPA 型离子型谷氨酸受体的正变构调节剂的活性,对治疗阿尔茨海默病等疾病具有影响 (Larsen, Francotte, Frydenvang, Tapken, Goffin, Fraikin, Caignard, Lestage, Danober, Pirotte, & Kastrup, 2016).
属性
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-19(14-7-3-2-4-8-14)18(22)13-20-16-9-5-6-10-17(16)21(15-11-12-15)25(20,23)24/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMODZDDFBCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。